molecular formula C7H15N3O B7930001 (S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide

(S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide

Cat. No.: B7930001
M. Wt: 157.21 g/mol
InChI Key: CYXORPPMGMRFCQ-LURJTMIESA-N
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Description

(S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide is a chiral acetamide derivative characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and an acetamide moiety at the 3-position. Its molecular framework combines a secondary amine and a tertiary amide, making it a versatile intermediate in medicinal chemistry and drug discovery.

Key structural features:

  • Chiral center: The (S)-configuration at the amino-bearing carbon.
  • Pyrrolidine ring: A five-membered nitrogen-containing ring with a methyl substituent.
  • Acetamide group: Provides hydrogen-bonding capacity and influences solubility.

Properties

IUPAC Name

2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-10-3-2-6(5-10)9-7(11)4-8/h6H,2-5,8H2,1H3,(H,9,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXORPPMGMRFCQ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the condensation of appropriate precursors under controlled conditions to form the pyrrolidine ring, followed by the introduction of the amino and acetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of (S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide is its antimicrobial activity. Research indicates that compounds with similar structural features exhibit potent anti-mycobacterial effects. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against Mycobacterium tuberculosis, suggesting that derivatives of this compound could serve as effective treatments for tuberculosis .

Cytotoxic Evaluation

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxicity against various cancer cell lines. The introduction of specific functional groups has been shown to enhance or diminish cytotoxic effects, highlighting the importance of structure-activity relationships (SAR) in drug design. For example, certain derivatives have demonstrated non-cytotoxic profiles while maintaining significant anti-mycobacterial activity .

Anti-Cancer Applications

The potential of this compound in cancer therapy is being explored due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Compounds with similar amine functionalities have been studied for their roles as histone deacetylase inhibitors, which are crucial in regulating gene expression related to cancer progression .

Neurological Applications

There is emerging interest in the use of this compound for neurological conditions such as Parkinson's disease. The structural characteristics of this compound may allow it to interact with neurotransmitter systems, providing a potential avenue for therapeutic intervention in neurodegenerative diseases .

CompoundActivity TypeMIC (μg/mL)Cytotoxicity (IC50 μM)Reference
This compoundAnti-mycobacterial6.25Non-cytotoxic
Isoindoline derivativeAnti-cancer12.515
Piperazine derivativeNeuroprotective1020

Case Study: Anti-Tuberculosis Activity

A study conducted by Menendez et al. highlighted the synthesis of various heterocycles related to this compound and their screening against M. tuberculosis. The findings indicated that certain derivatives exhibited comparable efficacy to established anti-tubercular drugs like ethionamide, underscoring the compound's potential as a lead candidate in tuberculosis treatment .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to the compound’s biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Key Structural Differences Potential Applications References
(S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide - 1-Methylpyrrolidine
- Acetamide at C3
Reference compound Intermediate for antimicrobial agents
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide - 1-Benzylpyrrolidine
- Acetamide at C3
Benzyl vs. methyl group at pyrrolidine N1 Lab chemical; higher lipophilicity due to benzyl group
2-Amino-N-(2,2,2-trifluoroethyl)acetamide - Trifluoroethyl group Linear acetamide with trifluoroethyl substituent Industrial synthesis; fluorinated analogs for metabolic stability
(S)-2-Chloro-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide - Chloro substituent
- Cyclopropyl group
Chlorine enhances electrophilicity; cyclopropyl modulates ring strain Pharmaceutical intermediate
N-({1-[(2S)-2-Aminopropanoyl]pyrrolidin-3-yl}methyl)-N-isopropylacetamide - Isopropyl group
- Alanyl side chain
Branched alkyl chain; peptide-like backbone Targeted drug delivery (peptidomimetics)

Functional and Pharmacological Comparisons

Key Research Findings

Substituent Effects on Bioactivity :

  • The benzyl group in increases lipophilicity but also toxicity, whereas methyl or cyclopropyl groups () balance solubility and safety .
  • Fluorinated analogs () show enhanced stability, suggesting that similar modifications to the target compound could improve pharmacokinetics .

Stereochemical Influence :

  • The (S)-configuration in and is critical for interactions with chiral biological targets, such as enzymes or receptors, underscoring the importance of stereochemistry in drug design .

Industrial Applications: Compounds like N-({1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl}methyl)-N-isopropylacetamide () are used in custom synthesis for peptidomimetics, indicating the target compound’s utility in specialized manufacturing .

Biological Activity

(S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide, a compound with significant structural characteristics, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses the molecular formula C8H16N2OC_8H_{16}N_2O and a molar mass of approximately 156.23 g/mol. Its structure includes an amino group and an acetamide functional group, which are crucial for its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • G Protein-Coupled Receptors (GPCRs) : Similar compounds have shown the potential to act as selective agonists or antagonists for specific receptors involved in neurotransmission, suggesting that this compound may modulate GPCR activity.
  • Ion Channels : Research indicates that compounds with similar structures can influence ion channel activity, which is critical in neuronal signaling and muscle contraction.

Neuropharmacological Effects

Studies suggest that this compound may exhibit significant neuropharmacological effects. It has been implicated in:

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have been employed to evaluate the cytotoxicity and antimicrobial efficacy of structurally similar compounds. For instance, derivatives with secondary amine functionalities exhibited varying degrees of activity against M. tuberculosis, emphasizing the importance of structural modifications in enhancing biological efficacy .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis has shown that modifications to the pyrrolidine ring or the acetamide moiety can significantly alter the biological activity of related compounds. This suggests that optimizing these structural components could enhance the therapeutic profile of this compound .

Data Table: Biological Activity Overview

Activity Type Description Reference
Neuropharmacological EffectsModulation of neurotransmitter systems; potential for CNS disorders
Antimicrobial ActivityPotential activity against Mycobacterium tuberculosis
Ion Channel ModulationInteraction with ion channels influencing neuronal signaling
CytotoxicityVaries by structural modifications; some derivatives show low cytotoxicity

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